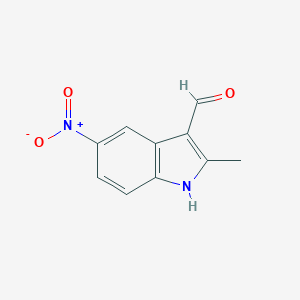
2-Methyl-5-nitro-1H-indole-3-carbaldehyde
Overview
Description
2-Methyl-5-nitro-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde . It has a molecular formula of C10H8N2O3 . It is part of the indole family, which are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are often used in Multicomponent reactions (MCRs), which offer access to complex molecules .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde consists of an indole ring substituted with a methyl group at the 2nd position, a nitro group at the 5th position, and a carbaldehyde group at the 3rd position .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are known to participate in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
2-Methyl-5-nitro-1H-indole-3-carbaldehyde has a molecular weight of 204.19 . It has a boiling point of 342.67°C at 760 mmHg and a melting point of 305-307°C .Scientific Research Applications
Versatile Building Block in Organic Chemistry
2-Methyl-5-nitro-1H-indole-3-carbaldehyde and its derivatives, such as 1-Methoxy-6-nitroindole-3-carbaldehyde, are crucial in organic chemistry for the synthesis of various substituted indoles. They react regioselectively with nucleophiles to provide trisubstituted indole derivatives, illustrating their versatility as electrophiles in indole chemistry (Yamada et al., 2009).
Antibacterial Activities
Derivatives of indole-3-carbaldehyde, including 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, show significant antibacterial activity. They have been synthesized and characterized for their effectiveness against Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibacterial agents (Carrasco et al., 2020).
Synthesis of Fluorescent Amino Acid Derivatives
This compound serves as a precursor for synthesizing highly fluorescent amino acid derivatives. These derivatives, with high fluorescence quantum yields, offer new possibilities in synthesizing amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).
Applications in Lipoxygenase Inhibition and Antimicrobial Agents
Indole-3-carbaldehyde, including its 2-Methyl-5-nitro derivative, finds application as a synthon in organic chemistry. It has demonstrated activity as a lipoxygenase inhibitor and potential in antimicrobial and anti-inflammatory applications (Madan, 2020).
Antiproliferative Activity Towards Cancer Cell Lines
Recent research has synthesized new heterocyclic compounds derived from 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, showcasing significant in-vitro antiproliferative activity against human breast cancer cell lines and normal murine fibroblast cell lines. This highlights its potential use in cancer research (Fawzy et al., 2018).
Safety And Hazards
The safety information available indicates that 2-Methyl-5-nitro-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
properties
IUPAC Name |
2-methyl-5-nitro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-9(5-13)8-4-7(12(14)15)2-3-10(8)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBFYOQMSYXGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346068 | |
| Record name | 2-Methyl-5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitro-1H-indole-3-carbaldehyde | |
CAS RN |
3558-17-6 | |
| Record name | 2-Methyl-5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-nitro-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




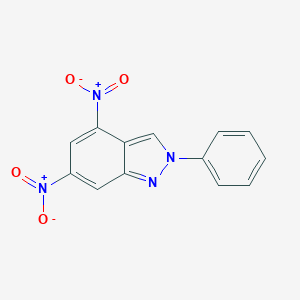


![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
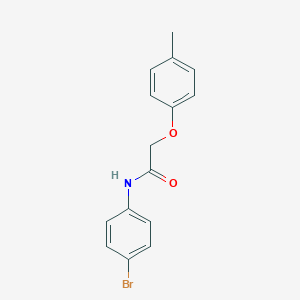
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
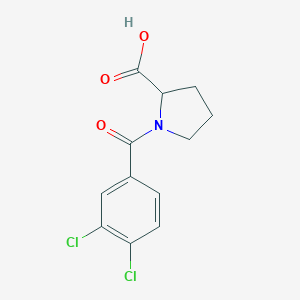
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
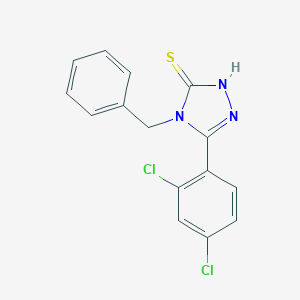
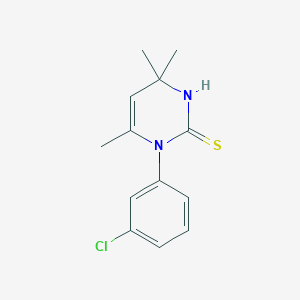
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)